molecular formula C29H25NO4 B7962143 Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(naphthalen-1-YL)propanoate

Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(naphthalen-1-YL)propanoate

Cat. No.: B7962143
M. Wt: 451.5 g/mol
InChI Key: NOKLJVOIZNOQMM-MHZLTWQESA-N
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Description

Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(naphthalen-1-yl)propanoate is a complex organic compound characterized by its unique structural attributes. Its chemical structure includes a fluorenylmethyloxycarbonyl (Fmoc) protective group, a naphthalene ring, and an esterified amino acid, which is often utilized in the synthesis of peptides and other bioactive molecules. This compound's sophisticated nature makes it a significant player in various fields of research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(naphthalen-1-yl)propanoate typically involves several steps:

  • Fmoc Protection: : The starting amino acid undergoes protection using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base, such as sodium carbonate.

  • Naphthalene Substitution: : The naphthalene moiety is introduced via a nucleophilic substitution reaction.

  • Esterification: : The final step involves esterification of the amino acid with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

On an industrial scale, the production involves a streamlined process with rigorous control over reaction conditions to ensure high yield and purity. This includes optimized temperature control, solvent management, and purification processes like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidative cleavage, especially at the naphthalene ring.

  • Reduction: : Reduction reactions often target the carbonyl groups.

  • Substitution: : The aromatic rings are prone to electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Sodium borohydride or lithium aluminum hydride.

  • Substitution: : Halogens in the presence of a catalyst, such as iron or aluminum chloride.

Major Products

The reactions primarily lead to the formation of simpler aromatic compounds, oxidized derivatives, or reduced amines, depending on the conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(naphthalen-1-yl)propanoate is extensively used as a building block in peptide synthesis due to its Fmoc protective group, which can be easily removed under mildly basic conditions, allowing for sequential addition of amino acids.

Biology

In biological research, this compound's derivatives are used as probes and markers to study protein interactions and pathways due to their fluorescent properties.

Medicine

Medical research leverages this compound in developing pharmaceutical intermediates and potential therapeutic agents, particularly in targeting specific proteins or enzymes.

Industry

Industrially, it finds use in creating specialized polymers and materials due to its stable and reactive aromatic rings, contributing to the production of high-performance plastics and coatings.

Mechanism of Action

The compound's primary mechanism involves interaction with amino acids and proteins, where its Fmoc group provides a stable yet removable protective moiety. The naphthalene ring interacts through π-π stacking with aromatic residues in proteins, influencing molecular pathways and target interactions.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoate

  • Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(naphthalen-1-yl)propanoate

  • Methyl (2S)-2-amino-3-(naphthalen-1-yl)propanoate

Unique Attributes

Compared to similar compounds, Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(naphthalen-1-yl)propanoate boasts a unique combination of stability and reactivity, making it particularly valuable in peptide synthesis. The presence of both the naphthalene ring and the Fmoc protective group provides a dual advantage of fluorescence and easy deprotection, which is not as pronounced in other similar compounds.

By bridging complex synthetic routes and versatile applications, this compound stands out as a vital contributor to modern scientific advancements.

Properties

IUPAC Name

methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-1-ylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25NO4/c1-33-28(31)27(17-20-11-8-10-19-9-2-3-12-21(19)20)30-29(32)34-18-26-24-15-6-4-13-22(24)23-14-5-7-16-25(23)26/h2-16,26-27H,17-18H2,1H3,(H,30,32)/t27-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOKLJVOIZNOQMM-MHZLTWQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC2=CC=CC=C21)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC2=CC=CC=C21)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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